7-(4-Piperidinyloxy)quinoline
Description
Significance of the Quinoline (B57606) Nucleus in Bioactive Compound Discovery
The quinoline nucleus is a fundamental structural motif found in numerous natural products, synthetic compounds, and clinically approved drugs. biointerfaceresearch.com Its significance stems from its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. bohrium.comnih.gov The versatility of the quinoline ring allows for substitutions at various positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules to optimize their therapeutic effects. rsc.orgresearchgate.net
The planar nature of the quinoline ring system facilitates intercalation into DNA and can influence protein-protein interactions, contributing to its anticancer properties. scispace.comorientjchem.org Furthermore, the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, a crucial interaction for binding to many enzymes and receptors. mdpi.com This has led to the development of quinoline-based drugs with a wide array of therapeutic applications.
Table 1: Examples of Marketed Drugs Based on the Quinoline Moiety biointerfaceresearch.com
| Drug Name | Therapeutic Application |
| Moxifloxacin | Antibacterial |
| Mefloquine | Antimalarial, Anti-inflammatory |
| Chloroquine (B1663885) | Antimalarial |
| Ofloxacin | Antibacterial |
| Chloroxine | Antibacterial |
The development of these and many other quinoline-containing drugs has solidified the quinoline nucleus as a critical pharmacophore in modern drug discovery. biointerfaceresearch.com Researchers continue to explore the vast chemical space around the quinoline scaffold to develop new therapeutic agents with improved efficacy and reduced side effects. researchgate.net The ongoing research into quinoline derivatives highlights its enduring importance in addressing a multitude of health challenges, including infectious diseases like malaria and tuberculosis, as well as cancer and inflammatory disorders. biointerfaceresearch.comrsc.org
Overview of Quinoline Derivatives Bearing Piperidine (B6355638) or Analogous Nitrogenous Rings
The strategic combination of the quinoline nucleus with a piperidine ring or other nitrogen-containing heterocycles has emerged as a powerful approach in medicinal chemistry to develop novel therapeutic agents. frontiersin.orgnih.gov This molecular hybridization aims to synergistically enhance the pharmacological properties of the parent scaffolds, leading to compounds with improved potency, selectivity, and pharmacokinetic profiles.
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a common feature in many natural products and synthetic drugs. scispace.com Its incorporation into quinoline derivatives can significantly impact the molecule's basicity, lipophilicity, and conformational flexibility. These properties are crucial for modulating drug-target interactions, membrane permeability, and metabolic stability.
A notable area of research for quinoline-piperidine hybrids is in the development of antimalarial agents. nih.gov Inspired by the structures of quinine (B1679958) and mefloquine, which both contain a quinoline core and a nitrogenous ring system, scientists have synthesized numerous quinoline-piperidine conjugates. nih.govresearchgate.net These compounds are often designed to accumulate in the acidic food vacuole of the malaria parasite, a mechanism facilitated by the basic nitrogen atom of the piperidine ring. researchgate.net
Beyond malaria, quinoline derivatives bearing piperidine or similar rings have shown promise in other therapeutic areas:
Anticancer Activity: The piperidine moiety can influence the DNA binding and enzyme inhibitory activities of quinoline-based anticancer agents.
Neuroprotective Effects: Certain quinoline derivatives with nitrogenous ring substitutions have been investigated for their potential in treating neurological disorders.
Antimicrobial Properties: The combination of these two scaffolds has led to the discovery of new antibacterial agents.
The synthesis of these hybrid molecules often involves well-established chemical reactions that allow for the controlled introduction of the piperidine or analogous ring onto the quinoline scaffold. This modular approach provides a platform for generating diverse libraries of compounds for biological screening. The continued exploration of quinoline derivatives bearing nitrogenous rings holds significant potential for the discovery of next-generation therapeutics. ontosight.airesearchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H16N2O |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
7-piperidin-4-yloxyquinoline |
InChI |
InChI=1S/C14H16N2O/c1-2-11-3-4-13(10-14(11)16-7-1)17-12-5-8-15-9-6-12/h1-4,7,10,12,15H,5-6,8-9H2 |
InChI Key |
WWPAQYCRZMQXEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC2=CC3=C(C=CC=N3)C=C2 |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 7 4 Piperidinyloxy Quinoline Analogues
Influence of Quinoline (B57606) Ring Substitution Patterns on Biological Activity
The substitution pattern on the quinoline ring plays a pivotal role in modulating the biological activity of 7-(4-piperidinyloxy)quinoline analogues. Modifications at various positions can significantly impact the compound's interaction with its biological target.
The nature of the substituent at the 7-position of the quinoline ring directly influences the electronic properties and steric bulk of the molecule, thereby affecting its binding affinity and efficacy. In related 4-aminoquinoline (B48711) series, it has been observed that the presence of an electron-withdrawing group, such as a chlorine atom, at the 7-position is often beneficial for antimalarial activity. nih.govpharmacy180.com This suggests that modulating the electron density at this position can be a critical factor for target engagement.
For instance, in a study of 4-aminoquinoline derivatives, compounds with a 7-chloro substituent generally exhibited potent activity. nih.gov While this is a different substitution pattern compared to the 7-piperidinyloxy group, it highlights the sensitivity of biological activity to the electronic nature of the C7-substituent. In the context of 7-alkoxyquinolines, the substituent's ability to participate in hydrogen bonding or other non-covalent interactions can also be a determining factor for target binding.
Table 1: Influence of C7-Substituents on the Biological Activity of Quinoline Analogues Note: This table is illustrative and based on general findings for quinoline derivatives, as specific data for this compound analogues is limited.
| Compound Analogue (General Quinoline Core) | C7-Substituent | Observed Effect on Activity | Reference |
|---|---|---|---|
| 4-Aminoquinoline | -Cl | Potent antimalarial activity | nih.gov |
| 4-Aminoquinoline | -CF3 | Enhanced activity | nih.gov |
Modifications at other positions on the quinoline ring, particularly at position 4, have been shown to be critical for the biological activity of various quinoline-based compounds. In the case of 4-aminoquinolines, the nature of the substituent at the 4-position is a primary determinant of their antimalarial properties. pharmacy180.com The side chain at this position is crucial for interaction with the biological target and for the physicochemical properties of the molecule.
Structural Variations of the Piperidinyloxy Side Chain
The piperidinyloxy side chain at the 7-position is a key structural feature that can be extensively modified to optimize the pharmacological profile of these analogues.
The conformational preference of the piperidine (B6355638) ring and its orientation relative to the quinoline core are critical for optimal interaction with the target binding site. The piperidine ring typically adopts a chair conformation, and the orientation of the substituents on the ring (axial vs. equatorial) can significantly impact biological activity. The relative orientation of the piperidine ring with respect to the quinoline nucleus can be influenced by the nature of the substituents on both ring systems. Computational modeling and NMR studies are often employed to determine the preferred conformation of these molecules. biomedres.us
Substitution on the piperidine nitrogen is a common strategy to modulate the physicochemical properties and biological activity of piperidine-containing compounds. The introduction of various functional groups on the nitrogen atom can influence the pKa, lipophilicity, and metabolic stability of the molecule. SAR studies on various piperidine derivatives have shown that N-substitution can lead to significant changes in potency and selectivity. nih.gov
Furthermore, substitutions on the carbon atoms of the piperidine ring can also have a profound impact on activity. The introduction of alkyl, hydroxyl, or other functional groups at different positions of the piperidine ring can alter the shape and polarity of the side chain, leading to improved interactions with the target. For instance, a study on piperidine-substituted quinolones as GnRH antagonists showed that a small group at the 6-position of the piperidine was tolerated for binding potency. mssm.edu
Table 2: Effect of Piperidine Substitutions on Biological Activity of Piperidine-Containing Compounds Note: This table is illustrative and based on general findings for piperidine derivatives, as specific data for this compound analogues is limited.
| Compound Series (General Piperidine Core) | Substitution Position | Substituent | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| Piperidine-substituted quinolones | 6-position | -CH3 | Tolerated for binding potency | mssm.edu |
| Piperidine-substituted quinolones | 6-position | -CF3 | Reduced clearance, increased bioavailability | mssm.edu |
The oxygen atom serves as a linker between the quinoline ring and the piperidine moiety. The length and flexibility of this linker can be critical for the proper positioning of the piperidine ring within the target's binding pocket. While in this compound the linker is a single oxygen atom, in related analogue design, extending this linker with additional atoms (e.g., creating an alkoxypropoxy chain) can be explored.
Studies on other classes of molecules, such as PROTACs, have demonstrated that the length and flexibility of a linker can have a significant impact on biological activity. nih.govrsc.org An optimal linker length allows for the two connected moieties to adopt an ideal orientation for binding. A linker that is too short may introduce strain, while a linker that is too long or too flexible might lead to an entropic penalty upon binding. Therefore, even subtle changes in the linker region of 7-alkoxyquinoline derivatives could potentially lead to significant differences in their biological profiles.
Molecular Hybridization Strategies Incorporating the Quinoline-Piperidine Motif
The core concept behind hybridizing the this compound scaffold is to synergistically combine its inherent biological properties with those of other well-established pharmacophores. This can lead to compounds with dual modes of action, improved target affinity, altered pharmacokinetic properties, or the ability to overcome drug resistance mechanisms. Researchers have investigated the linkage of this quinoline-piperidine ether core to various other heterocyclic and aromatic systems, aiming to develop new agents for a range of therapeutic areas.
While specific, publicly available research detailing extensive Structure-Activity Relationship (SAR) studies and data tables for molecular hybrids of This compound is limited in the provided search results, the broader field of quinoline hybridization provides a framework for understanding the potential of this specific scaffold. Studies on related quinoline-piperidine and quinoline-piperazine hybrids have demonstrated significant potential in various therapeutic areas, including the development of antimalarial, anticancer, and antibacterial agents. frontiersin.orgcore.ac.ukresearchgate.neteurekaselect.comnih.govnih.govnih.govnih.govmdpi.comnih.govnih.govmdpi.comnih.govnih.govmdpi.comthesciencein.orgrsc.orgdocumentsdelivered.com
For instance, research on other quinoline derivatives has shown that the nature of the linker between the quinoline core and the hybridized moiety, as well as the substitution patterns on both pharmacophores, plays a critical role in determining the biological activity of the resulting hybrid molecule. It is a well-established principle in medicinal chemistry that even minor structural modifications can lead to significant changes in a compound's interaction with its biological target.
The following table conceptualizes potential hybridization strategies based on established principles in medicinal chemistry, illustrating how the this compound core could be linked to other pharmacologically relevant moieties. It is important to note that the biological activities listed are hypothetical and would require experimental validation.
Table 1: Conceptual Molecular Hybridization Strategies for this compound
| Hybrid Moiety (Linked to Piperidine Nitrogen) | Potential Therapeutic Target/Area | Rationale for Hybridization |
| Aryl Sulfonamide | Antibacterial (e.g., Dihydropteroate synthase inhibitors) | Combination of the quinoline scaffold with the well-known antibacterial pharmacophore of sulfonamides. |
| Cinnamide Derivatives | Anticancer (e.g., Tubulin polymerization inhibitors) | Integration of the quinoline core with a cinnamide moiety, known to interact with microtubules. |
| Isatin (B1672199) Analogs | Antibacterial, Antiviral | Merging the quinoline structure with the versatile isatin scaffold, which exhibits a broad range of biological activities. |
| Triazole-linked Fragments | Diverse (Antifungal, Anticancer) | Utilizing "click chemistry" to link the quinoline-piperidine unit to various functional groups via a stable triazole linker. |
To advance the understanding of this specific class of compounds, further research is necessary to synthesize and evaluate a library of this compound hybrids. Such studies would involve systematic modifications of the linked pharmacophore, the linker, and the substitution pattern on the quinoline ring. The resulting data would be instrumental in constructing detailed SAR models and identifying lead compounds for further preclinical development. The generation of comprehensive data tables correlating structural features with biological activity would be a critical output of such research endeavors.
Preclinical Biological Evaluation and Mechanistic Investigations
Research on Antimalarial Activities
The quinoline (B57606) scaffold is a well-established pharmacophore in antimalarial drug discovery, with cornerstone drugs like chloroquine (B1663885) validating its importance. Research into novel quinoline derivatives aims to overcome the challenge of drug resistance in Plasmodium species.
In vitro Efficacy Against Plasmodium falciparum Strains
Specific in vitro efficacy data for 7-(4-Piperidinyloxy)quinoline against chloroquine (CQ)-sensitive and CQ-resistant strains of Plasmodium falciparum are not extensively detailed in the currently available literature. Generally, the antimalarial activity of quinoline derivatives is evaluated by determining their half-maximal inhibitory concentration (IC50) against various parasite strains. For many quinoline compounds, activity is observed in the nanomolar range. nih.govnih.gov The development of resistance, particularly to CQ, is a major driver for the synthesis of new analogues, and compounds are often tested against strains like 3D7 (CQ-sensitive) and K1 or Dd2 (CQ-resistant) to assess their potential to circumvent resistance mechanisms. nih.govmalariaworld.org
In vivo Antimalarial Efficacy in Animal Models
Detailed in vivo studies specifically investigating the efficacy of this compound in animal models of malaria, such as the Plasmodium berghei mouse model, have not been specifically reported in the accessible research. nih.govnih.gov Such studies are crucial for evaluating a compound's therapeutic potential, typically assessing parameters like parasite suppression and survival rates in treated animals compared to controls. nih.govresearchgate.net For promising quinoline derivatives, in vivo efficacy often correlates with potent in vitro activity and favorable pharmacokinetic properties. mdpi.comresearchgate.net
Studies on β-Hematin Formation Inhibition
A primary mechanism of action for many quinoline-based antimalarials is the inhibition of β-hematin formation. nih.govnih.gov During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin, which is biochemically equivalent to β-hematin. mdpi.com Drugs like chloroquine are known to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme that kills the parasite. nih.govmdpi.comresearchgate.net While it is a common target for quinolines, specific data quantifying the inhibitory activity of this compound on β-hematin formation is not presently available.
Research on Anticancer and Cytotoxic Activities
The quinoline core is also present in numerous compounds investigated for anticancer properties, acting through various mechanisms to inhibit cancer cell growth and proliferation. nih.govekb.egarabjchem.org
In vitro Cytotoxicity Profiling Against Cancer Cell Lines
Specific cytotoxicity data for this compound against a panel of human cancer cell lines is not detailed in the available scientific reports. The evaluation of novel compounds typically involves screening against various cell lines representing different cancer types, such as breast (e.g., MCF-7), colon (e.g., HCT-116), and liver (e.g., HepG2) cancer, to determine their IC50 values. nih.govmdpi.commdpi.com For instance, studies on other quinoline derivatives have shown potent cytotoxic activity, with IC50 values in the low micromolar or even nanomolar range against sensitive cell lines. nih.govnih.gov
Identification of Molecular Targets (e.g., Matrix Metalloproteinases, DNA)
The molecular targets through which this compound may exert anticancer effects have not been specifically elucidated. Quinoline derivatives, as a class, are known to interact with a wide array of biological targets to achieve their cytotoxic effects. nih.govekb.eg
Matrix Metalloproteinases (MMPs): MMPs are a family of enzymes involved in the degradation of the extracellular matrix, playing a critical role in cancer invasion and metastasis. mdpi.com Inhibition of MMPs is a therapeutic strategy to prevent cancer progression. researchgate.netdocumentsdelivered.comnih.gov While various compounds are investigated as MMP inhibitors, there is no specific evidence to date linking this compound to this mechanism.
DNA: DNA is another common target for anticancer agents. nih.gov Quinolone compounds can interact with DNA through intercalation—inserting themselves between the base pairs of the DNA double helix—or by inhibiting enzymes that interact with DNA, such as topoisomerases. nih.govrsc.orgnih.govresearchgate.net These interactions can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. nih.gov However, studies confirming a direct interaction between this compound and DNA have not been reported.
Studies on Antiproliferative and Antiangiogenic Effects
The quinoline nucleus is a well-established pharmacophore in the design of anticancer agents. nih.gov Numerous derivatives have been developed and evaluated for their ability to inhibit the proliferation of cancer cells. researchgate.netnih.govmdpi.com For instance, novel series of 4-piperazinylquinolines and quinoline-tethered hybrids have demonstrated significant antiproliferative effects against various cancer cell lines, including renal cancer and breast cancer. nih.govnih.gov The mechanisms often involve the inhibition of critical cellular targets like serine/threonine kinases or Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. mdpi.comnih.gov
In addition to direct cytotoxicity, some quinoline derivatives exhibit antiangiogenic properties, which are crucial for restricting tumor growth and metastasis. The quinoline-3-carboxamide (B1254982) known as linomide has been shown to possess dose-dependent, antiangiogenic activity in vivo. nih.gov Studies demonstrated that linomide treatment could decrease tumor blood flow in rat prostate cancers by inhibiting endothelial cell migration and invasion, key steps in the formation of new blood vessels. nih.gov While the broader class of quinoline compounds shows significant promise in oncology, specific experimental data on the antiproliferative and antiangiogenic effects of this compound were not available in the reviewed literature.
Research on Anti-inflammatory and Antinociceptive Effects
Investigations into quinoline derivatives have revealed significant potential for managing inflammation and pain. researchgate.netresearchgate.net Preclinical studies on close structural analogues provide a framework for understanding the potential activities of the this compound scaffold.
The murine macrophage cell line RAW 264.7 is a standard model for screening the anti-inflammatory activity of chemical compounds. nih.govresearchgate.netscitepress.org Upon stimulation with lipopolysaccharide (LPS), these cells produce a variety of pro-inflammatory mediators, including nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). researchgate.netnih.gov
A study on a series of 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivatives investigated their ability to inhibit the production of these mediators. One potent derivative, compound 5 (1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone), demonstrated significant inhibitory activity on NO production in LPS-stimulated RAW 264.7 cells. tbzmed.ac.ir This inhibition was associated with a decrease in the protein expression of iNOS and the gene expression of inflammatory markers like iNOS and COX-2. researchgate.nettbzmed.ac.ir
| Compound | Target Mediator | Effect |
|---|---|---|
| 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone | Nitric Oxide (NO) Production | Demonstrated the highest NO inhibitory activity among tested derivatives. |
| iNOS Protein Expression | Inhibited iNOS protein expression. | |
| iNOS and COX-2 mRNA Expression | Decreased gene expression levels. |
The carrageenan-induced paw edema model in rodents is a widely used assay to evaluate the in vivo efficacy of potential anti-inflammatory agents. nih.govnih.govresearchgate.netscience-line.com The injection of carrageenan into the paw induces an acute, reproducible inflammatory response characterized by edema. researchgate.net
The same 7-chloro-4-(piperazin-1-yl)quinoline derivative (compound 5) that showed in vitro activity was also assessed in the carrageenan-induced paw edema assay in mice. tbzmed.ac.ir The compound exhibited a significant, time-dependent inhibition of edema formation. This in vivo anti-inflammatory effect was also correlated with a significant decrease in serum levels of NO and COX-2. tbzmed.ac.ir
| Compound | Time Post-Carrageenan | Percentage Inhibition of Edema |
|---|---|---|
| 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone | 1 hour | 34% |
| 2 hours | 50% | |
| 3 hours | 64% |
Compounds with anti-inflammatory properties often possess analgesic effects. nih.gov The antinociceptive potential of the 7-chloro-4-(piperazin-1-yl)quinoline analogue was evaluated using the acetic acid-induced writhing test (a model of chemical nociception) and the hot-plate test (a model of thermal nociception). tbzmed.ac.ir
In the writhing test, the compound demonstrated a potent peripheral analgesic effect, significantly inhibiting abdominal writhing in mice. tbzmed.ac.ir In the hot-plate test, which assesses central analgesic activity, the compound showed a rapid onset of action, with its peak effect being significantly higher than that of the reference drug tramadol (B15222) hydrochloride. tbzmed.ac.ir
| Nociception Model | Compound Activity | Key Finding |
|---|---|---|
| Acetic Acid-Induced Writhing (Chemical) | Potent peripheral analgesic effect | Comparable to diclofenac (B195802) sodium. |
| Hot-Plate Test (Thermal) | Potent central analgesic activity | Peak effect was significantly higher than tramadol hydrochloride. |
Research on Sirtuin Inhibition
Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including metabolism, stress responses, and aging. nih.gov The seven mammalian sirtuins (SIRT1-7) have emerged as potential therapeutic targets for various diseases, prompting the development of small-molecule modulators. nih.govnih.gov The quinoline scaffold has been identified as a promising chemical starting point for the development of sirtuin inhibitors. nih.govresearchgate.net For example, the structure of the known SIRT2 inhibitor AGK2 contains a quinoline fragment that shares similarities with other sirtuin modulators. researchgate.net Furthermore, patents have been filed covering novel quinoline analogues as sirtuin-modulating compounds for a variety of therapeutic applications. google.com Despite the interest in the quinoline core for targeting these enzymes, specific data on the sirtuin inhibitory activity of this compound were not found in the reviewed literature.
Research on Serotonin (B10506) Receptor Modulation and Uptake Inhibition
The serotonin (5-HT) system is a critical target for treating a range of central nervous system disorders. acnp.org The development of ligands that can modulate serotonin receptors or inhibit the serotonin transporter (SERT) is an active area of research. nih.gov The quinoline-piperidine scaffold has been explored for its potential to interact with these targets. nih.govnih.gov
A study focused on developing dual 5-HT1A receptor antagonists and SERT inhibitors investigated a series of quinolinyloxy derivatives linked to a piperidine (B6355638) moiety. nih.gov While this study focused on 5-quinolinyloxy analogues, the findings are highly relevant. The research identified compound SB-649915 , a 2-methyl-5-(4-piperidinyloxy)quinoline derivative, as a high-affinity 5-HT1A receptor antagonist that also potently inhibits SERT. nih.gov This highlights the potential of the quinolinyloxy-piperidine scaffold to effectively target key components of the serotonergic system. Other research has also identified quinolyl-piperazinyl piperidines as potent and selective 5-HT1A antagonists. nih.govacs.org
Research on Antiparasitic Activities (e.g., Antiamoebic, Antileishmanial)
The quinoline core is characteristic of several well-established antiparasitic agents. For instance, 4-aminoquinoline (B48711) derivatives like chloroquine have historically been pivotal in the treatment of parasitic diseases. The mechanism of action for some of these compounds involves interfering with parasitic DNA synthesis.
Investigations into the antiparasitic potential of novel quinoline derivatives are ongoing. However, specific preclinical studies detailing the in vitro or in vivo antiamoebic or antileishmanial activity of this compound are not available in publicly accessible scientific literature. Research in this area for analogous compounds involves determining the half-maximal inhibitory concentration (IC50) against parasitic cultures, such as Entamoeba histolytica or various Leishmania species, to quantify their potency. frontiersin.orgnih.gov
Research on Immunosuppressive Effects (e.g., Mixed Lymphocyte Reaction Assays)
Certain quinoline-based molecules have been investigated for their immunomodulatory properties. The mixed lymphocyte reaction (MLR) assay is a standard in vitro method used to assess the immunosuppressive or immunostimulatory potential of a compound. revvity.com This assay co-cultures lymphocytes from two genetically different donors, triggering a proliferative response that mimics the initial phase of organ transplant rejection. The ability of a test compound to inhibit this proliferation indicates potential immunosuppressive activity.
While the MLR assay is a critical tool for evaluating the effects of new chemical entities on T-cell activation, specific data from MLR assays or other immunosuppressive studies for this compound have not been reported in the available scientific literature.
Investigations into DNA Gyrase Inhibition
Quinolone and fluoroquinolone compounds are a major class of antibacterials that function by inhibiting bacterial DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for bacterial DNA replication, transcription, and repair. Inhibition of DNA gyrase leads to breaks in the bacterial DNA, ultimately causing cell death. whiterose.ac.uk The quinoline ring is the core pharmacophore responsible for this activity, with substitutions, such as at the C-7 position, significantly influencing the compound's potency and spectrum of activity. nih.gov
The structural similarity of this compound to known DNA gyrase inhibitors suggests that this could be a potential mechanism of action. Preclinical evaluation in this area typically involves enzymatic assays to measure the IC50 value, which represents the concentration of the compound required to inhibit 50% of the DNA gyrase supercoiling activity. nih.gov Despite the strong theoretical basis for this activity, specific experimental data confirming the inhibition of DNA gyrase by this compound is not present in published research.
Computational and Theoretical Chemistry Studies
Molecular Docking and Protein-Ligand Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to understand the interaction between a ligand and its target protein, providing insights into the binding affinity and mode of action.
Studies on quinoline (B57606) derivatives have employed molecular docking to investigate their binding to various protein targets. For instance, docking simulations were performed to position a quinoline-possessing compound into the active site of acetyl-CoA carboxylase (ACC) to determine a probable binding model. nih.gov In other research, molecular docking of quinoline derivatives to targets like topoisomerase I, bromodomain-containing protein 4 (BRD4), and ATP-binding cassette sub-family G member 2 (ABCG2) revealed promising binding affinities, with docking scores indicating strong potential for inhibition. mdpi.com For example, docking scores for topoisomerase I ranged from -9.0 to -10.3 kcal/mol. mdpi.com
The analysis of protein-ligand interactions further elucidates the stability of the complex. These interactions can include hydrogen bonds, van der Waals forces, and hydrophobic interactions. For quinoline-based compounds, a significant number of van der Waals interactions have been shown to contribute to the stabilization of the ligands within the protein pocket. mdpi.com In the case of VEGFR-II inhibitors, docking studies have shown that 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivatives can have a binding mode similar to known inhibitors. nih.gov
| Target Protein | Compound Type | Key Interactions Observed | Reference |
| Acetyl-CoA Carboxylase (ACC) | Piperidinylpiperidines and Spirochromanones with Quinoline Moieties | Not specified | nih.gov |
| Topoisomerase I | 7-ethyl-10-hydroxycamptothecin derivatives with Quinoline Scaffold | Not specified | mdpi.com |
| Bromodomain-containing protein 4 (BRD4) | 7-ethyl-10-hydroxycamptothecin derivatives with Quinoline Scaffold | van der Waals interactions | mdpi.com |
| ATP-binding cassette sub-family G member 2 (ABCG2) | 7-ethyl-10-hydroxycamptothecin derivatives with Quinoline Scaffold | Not specified | mdpi.com |
| VEGFR-II | 7-chloro-4-(piperazin-1-yl)quinoline derivatives | Akin to known inhibitors | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models can then be used to predict the activity of new, unsynthesized compounds.
Several QSAR studies have been conducted on quinoline derivatives to predict their therapeutic potential. researchgate.netmdpi.comdergipark.org.tr These studies often involve the calculation of various molecular descriptors that describe the physicochemical properties of the molecules, such as electronic, steric, and hydrophobic parameters. For example, a QSAR study on quinoline derivatives as inhibitors of Plasmodium falciparum highlighted the importance of steric and hydrophobic properties for their antimalarial activity. mdpi.com The contour maps from CoMFA and CoMSIA models indicated that bulky substituents at certain positions of the quinoline core could enhance or decrease the inhibitory activity. mdpi.com
The development of robust and validated QSAR models is crucial for the reliable prediction of biological activity. researchgate.net These models can guide the design of new quinoline derivatives with improved potency and selectivity.
Prediction of Pharmacological Profiles and Target Binding
In silico target identification, often through inverse virtual screening, can suggest potential protein targets for a given compound. For 2-aryl-quinoline-4-carboxylic acid derivatives, Leishmania major N-myristoyltransferase (LmNMT) was identified as a frequent high-affinity target. nih.gov This highlights the potential of quinoline-based compounds as inhibitors of this enzyme for the treatment of leishmaniasis. nih.gov
The hybridization of the quinoline moiety with other pharmacophoric fragments is a common strategy to enhance biological activity. nih.gov For example, combining the quinoline and piperazine (B1678402) moieties has led to the development of compounds with potent anticancer and antimicrobial properties. nih.govnih.gov
| Predicted Pharmacological Activity | Compound Scaffold | Reference |
| Antimalarial | 7-chloro-4-(piperazin-1-yl)quinoline | researchgate.netnih.gov |
| Antiparasitic | 7-chloro-4-(piperazin-1-yl)quinoline | researchgate.net |
| Anti-HIV | 7-chloro-4-(piperazin-1-yl)quinoline | researchgate.netnih.gov |
| Antidiabetic | 7-chloro-4-(piperazin-1-yl)quinoline | researchgate.netnih.gov |
| Anticancer | 7-chloro-4-(piperazin-1-yl)quinoline | researchgate.netnih.gov |
| Sirtuin Inhibitors | 7-chloro-4-(piperazin-1-yl)quinoline | researchgate.net |
| Dopamine-3 Ligands | 7-chloro-4-(piperazin-1-yl)quinoline | researchgate.net |
| Acetylcholinesterase Inhibitors | 7-chloro-4-(piperazin-1-yl)quinoline | researchgate.netnih.gov |
In silico Analysis of ADME-Related Research Properties (e.g., Gastrointestinal Absorption, Blood-Brain Barrier Penetration for research compound selection)
The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery. In silico ADME predictions help to identify compounds with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures.
For various quinoline derivatives, in silico ADMET studies have been conducted to predict their behavior as potential drug candidates. nih.gov These studies often utilize platforms like SwissADME and pkCSM to evaluate properties such as gastrointestinal absorption, blood-brain barrier (BBB) penetration, and potential toxicity. semanticscholar.orgamazonaws.com For instance, the BOILED-Egg model can be used to predict passive gastrointestinal absorption and brain permeation. amazonaws.com
Favorable ADMET predictions, such as high absorption potential and adherence to key drug-likeness rules, encourage the synthesis and further experimental evaluation of the designed compounds. nih.govmdpi.com For example, satisfactory logP values within a favorable range are indicative of good bioavailability after oral administration. mdpi.com Additionally, predicted aqueous solubility is a crucial factor for oral drug delivery. mdpi.com
| ADME Property | Prediction for Quinoline Derivatives | Significance | Reference |
| Gastrointestinal Absorption | Generally predicted to be high for many derivatives. | Indicates good potential for oral bioavailability. | amazonaws.commdpi.com |
| Blood-Brain Barrier (BBB) Penetration | Variable; some derivatives predicted to permeate, others not. | Important for CNS-targeting drugs. | amazonaws.com |
| Drug-likeness (e.g., Lipinski's Rule of Five) | Many derivatives satisfy the criteria. | Suggests good oral bioavailability. | semanticscholar.org |
| Aqueous Solubility | Moderate-to-good for several compounds. | Crucial for oral drug delivery. | mdpi.com |
Advanced Structural Characterization and Solid State Research
Single-Crystal X-Ray Diffraction Analysis of Quinoline-Piperidine Scaffolds
While a publicly available crystal structure for 7-(4-Piperidinyloxy)quinoline was not identified, the analysis of closely related quinoline-piperidine and quinoline-piperazine scaffolds provides a strong framework for understanding its likely structural characteristics. A pertinent example is the monohydrate crystal structure of 7-chloro-4-(4-methyl-1-piperazinyl)quinoline (BPIP∙H₂O), a compound that shares key structural motifs with the target molecule. mdpi.com The crystallographic data for this analog, deposited in the Cambridge Crystallographic Data Centre (CCDC), offers a detailed view into the conformational and supramolecular features of this class of compounds. mdpi.com
For this compound, it is anticipated that the piperidine (B6355638) ring would similarly adopt a chair conformation. The ether linkage between the quinoline (B57606) and piperidine rings would define the key torsion angles that dictate the three-dimensional arrangement of the molecule.
Table 1: Selected Conformational Features of a Representative Quinoline-Piperazine Scaffold (BPIP∙H₂O)
| Parameter | Description | Value |
| Quinoline Ring Planarity | Deviation from the best-fit plane. | Slight distortion reported. mdpi.com |
| Piperazine (B1678402) Ring Conformation | The three-dimensional shape of the piperazine ring. | Chair conformation. mdpi.com |
| Dihedral Angle | The angle between the quinoline and piperazinyl moieties. | Approximately 39.1°. mdpi.com |
Data derived from the crystal structure of 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate. mdpi.com
The crystal packing of quinoline-piperidine derivatives is directed by a combination of intermolecular forces, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. In the crystal structure of BPIP∙H₂O, hydrogen bonding plays a dominant role in the formation of the supramolecular architecture. The water molecule is crucial, acting as a bridge that links adjacent BPIP molecules. mdpi.com It serves as a double hydrogen bond donor, forming connections to the nitrogen atoms of both the quinoline ring and the piperazine ring of neighboring molecules. mdpi.com This results in the formation of one-dimensional chains extending through the crystal lattice. mdpi.com
Table 2: Hydrogen Bonding Interactions in a Representative Hydrated Quinoline-Piperazine Scaffold (BPIP∙H₂O)
| Donor-H···Acceptor | Description | Distance (Å) / Angle (°) |
| O-H···N (quinoline) | Water molecule donating to the quinoline nitrogen. | 2.9194(19) Å, 175(3)° |
| O-H···N (piperazine) | Water molecule donating to the terminal piperazine nitrogen. | 2.9417(19) Å, 166(2)° |
| C-H···O | Weak interaction from a methyl group to the water oxygen. | ~2.57 Å |
Data derived from the crystal structure of 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate. mdpi.com
Polymorphism and Solvate/Hydrate Research of Quinoline Derivatives
Pharmaceutical compounds, including quinoline derivatives, can often exist in multiple solid-state forms, such as polymorphs, solvates, and hydrates. mdpi.com These different forms, while having the same chemical composition (in the case of polymorphs), can exhibit distinct physical properties. The study of these forms is critical in pharmaceutical development.
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Solvates and hydrates are crystalline forms that incorporate solvent molecules or water, respectively, into their lattice. nih.gov These different forms can be identified and characterized using a variety of analytical techniques, including powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).
For example, a patent for a complex quinolinecarboxylic acid derivative describes the existence of at least two anhydrous polymorphic forms (Type I and Type II) as well as an acetonitrile (B52724) solvate. google.com The different forms were distinguished by their unique PXRD patterns and thermal behaviors observed in DSC. google.com The acetonitrile solvate was identified as a useful intermediate in the production of a specific polymorph. google.com The formation of hydrates is also common, as seen with the BPIP∙H₂O structure, where water molecules play a critical role in stabilizing the crystal lattice through hydrogen bonding. mdpi.com
Table 3: Examples of Crystalline Forms in Quinoline Derivatives
| Compound Class | Crystalline Forms Identified | Analytical Techniques |
| Quinolinecarboxylic acid derivative | Type I and Type II polymorphs, Acetonitrile solvate | Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC) google.com |
| 7-chloro-4-(4-methyl-1-piperazinyl)quinoline | Monohydrate | Single-Crystal X-ray Diffraction mdpi.com |
The underlying cause of polymorphism and solvate/hydrate formation lies in the different ways molecules can pack in the solid state, which is governed by intermolecular interactions. A change in the hydrogen bonding network is a common driver for the formation of different polymorphs or hydrates.
In solvates and hydrates, the included solvent or water molecules actively participate in the intermolecular interactions, often leading to a more stabilized hydrogen-bonding network than what might be possible in the anhydrous form. nih.gov In the case of BPIP∙H₂O, the water molecule is essential for linking the primary molecules into chains. mdpi.com In the quinolinecarboxylic acid solvate, the acetonitrile molecule would occupy specific sites within the crystal lattice, interacting with the primary compound through weaker forces like dipole-dipole or C-H···N interactions. The specific nature of these interactions dictates the crystal packing and, consequently, the physical properties of that particular solid form.
The study of these interactions across different solid forms is crucial for understanding their relative stabilities and the conditions under which each form is likely to be produced.
Future Research Directions and Lead Compound Development
Exploration of Novel Target Pathways for 7-(4-Piperidinyloxy)quinoline Analogues
The diverse biological activities of quinoline (B57606) derivatives suggest that analogues of this compound could interact with a variety of novel target pathways. The 7-chloro-4-(piperazin-1-yl)quinoline (B128142) scaffold, a close structural relative, has shown a broad pharmacological profile, including antimalarial, anticancer, and anti-HIV activities, by interacting with multiple targets. nih.govvulcanchem.com This suggests that the this compound core could also be a versatile platform for discovering agents with novel mechanisms of action.
Future research could focus on screening this compound and its derivatives against a panel of emerging therapeutic targets. Based on the activities of related quinoline compounds, promising areas of investigation include:
Kinase Inhibition: Many quinoline-based compounds are known to be kinase inhibitors. For instance, derivatives of 4-anilino-7-pyridyl-3-quinolinecarbonitriles have been developed as Src kinase inhibitors. nih.gov Given that the 7-position of the quinoline ring is crucial for interaction with various kinases, analogues of this compound could be designed and evaluated for their potential to inhibit protein kinases involved in cancer and inflammatory diseases.
Neurodegenerative Diseases: Quinoline derivatives are being investigated as multi-target agents for complex conditions like Alzheimer's disease. nih.govresearchgate.net They have been shown to target enzymes such as cholinesterases and monoamine oxidases. nih.gov The piperidine (B6355638) moiety in this compound is a common feature in many centrally active drugs, suggesting that its analogues could be explored for their potential to modulate neuroinflammatory pathways or protein aggregation processes implicated in neurodegeneration.
Autophagy Modulation: Recent studies have identified 4,7-disubstituted quinoline derivatives as inducers of autophagy by stabilizing ATG5, presenting a novel approach for cancer therapy. nih.gov The structural similarity makes this compound a candidate for investigation into its ability to modulate autophagy, a key cellular process with implications in cancer, neurodegeneration, and infectious diseases.
Advanced Derivatization for Enhanced Potency and Selectivity
The development of this compound as a lead compound will heavily rely on advanced derivatization strategies to optimize its potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on related quinoline scaffolds have demonstrated that modifications at various positions of the quinoline ring and the piperidine moiety can significantly impact biological activity. nih.gov
Key derivatization strategies could include:
Substitution on the Piperidine Ring: The nitrogen atom of the piperidine ring is a prime site for modification. Acylation, alkylation, or arylation at this position can influence the compound's polarity, basicity, and ability to form hydrogen bonds, thereby affecting its binding affinity and selectivity for a specific target.
Modification of the Quinoline Core: Introduction of various substituents (e.g., halogens, alkyl, alkoxy, or amino groups) at other positions of the quinoline ring can fine-tune the electronic and steric properties of the molecule. For example, a chloro group at the 7-position of the quinoline ring is a common feature in many biologically active compounds. researchgate.net
Linker Modification: The ether linkage between the quinoline and piperidine moieties can be replaced with other functional groups, such as an amino or a thioether linkage, to explore different chemical spaces and potentially discover novel biological activities.
A hypothetical synthetic pathway for this compound could involve the reaction of a 7-hydroxyquinoline (B1418103) with a suitably protected 4-chloropiperidine, followed by deprotection. This modular synthesis would readily allow for the introduction of diversity at both the quinoline and piperidine rings.
Integration of Multi-Targeting Strategies
The complexity of many diseases, such as cancer and neurodegenerative disorders, has spurred interest in the development of multi-target-directed ligands (MTDLs). mdpi.comspringernature.com The quinoline scaffold is considered a "privileged structure" in medicinal chemistry, meaning it can serve as a framework for the design of ligands that can interact with multiple biological targets. researchgate.net
Future research on this compound could intentionally integrate multi-targeting strategies. This could be achieved by:
Hybrid Molecule Design: Combining the this compound scaffold with other known pharmacophores to create hybrid molecules with dual or multiple modes of action. For example, linking it to a known kinase inhibitor moiety could result in a compound that targets both a specific kinase and another unrelated pathway.
In Silico Design and Screening: Computational methods, such as molecular docking and pharmacophore modeling, can be employed to design and screen virtual libraries of this compound analogues against multiple targets simultaneously. mdpi.com This approach can help identify promising candidates for synthesis and biological evaluation. An in silico approach has been used to design new multi-targeted inhibitors based on the quinoline ring for potential anticancer properties. nih.gov
Development as Research Probes and Chemical Tools
Beyond its therapeutic potential, this compound and its derivatives could be developed as valuable research probes and chemical tools to study biological systems. The quinoline moiety is known for its fluorescent properties, making it an attractive scaffold for the design of fluorescent probes. crimsonpublishers.com
Potential applications in this area include:
Fluorescent Probes for Bioimaging: By incorporating fluorogenic groups or by leveraging the intrinsic fluorescence of the quinoline core, derivatives of this compound could be synthesized to visualize specific cellular components or processes. For instance, quinoline-based probes have been developed for the detection of amyloid-beta aggregates in Alzheimer's disease. crimsonpublishers.com
Affinity-Based Probes: Functionalizing the this compound scaffold with reactive groups or photoaffinity labels could enable the identification of its biological targets through affinity-based protein profiling.
Chemical Probes for Target Validation: Once a specific biological target for a this compound analogue is identified, the compound can be used as a chemical probe to further investigate the function of that target in health and disease.
The development of such chemical tools would not only advance our understanding of fundamental biological processes but also aid in the discovery and validation of new drug targets.
Q & A
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
- Temperature Control : Reactions at 80–100°C improve kinetics without decomposition.
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate substitution .
Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Basic Research Question
Key techniques include:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., piperidinyloxy at C7) and quinoline ring integrity.
- 2D NMR (COSY, NOESY) : Resolve spatial interactions between the piperidine and quinoline moieties.
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., C₁₄H₁₆N₂O, exact mass 244.1212) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯N interactions in asymmetric units) .
Q. Data Interpretation Tips :
- Compare experimental IR spectra with computational predictions to identify functional groups (e.g., C–O–C stretching at ~1200 cm⁻¹) .
How do structural modifications at the quinoline core and piperidine moiety influence the compound's binding affinity to nicotinic receptors?
Advanced Research Question
Structure-Activity Relationship (SAR) Insights :
- Quinoline Modifications :
- Electron-withdrawing groups (e.g., Cl at C7) enhance receptor affinity by stabilizing π-π interactions.
- Methoxy groups at C6/C7 improve solubility without compromising binding .
- Piperidine Modifications :
- N-Methylation reduces steric hindrance, increasing Ki values (e.g., from 5000 nM to 450 nM in analogs) .
- Rigidifying the piperidine ring (e.g., pyrrolidine substitution) enhances nanomolar-level affinity .
Q. Methodology :
- In Vitro Binding Assays : Use [³H]-cytisine displacement in rat cortical membranes to quantify affinity .
- Molecular Docking : Simulate interactions with α4β2 nicotinic receptor subtypes to prioritize synthetic targets .
What strategies can resolve discrepancies in the antitumor activity of this compound derivatives across different cancer cell lines?
Advanced Research Question
Common Discrepancies :
- Variable IC₅₀ values (e.g., 2.56–10 µM in HCT-116 vs. HeLa cells) due to cell-specific autophagy pathways .
Q. Resolution Strategies :
Mechanistic Profiling :
- Assess ATG5-dependent autophagy inhibition via Western blot (LC3-II/LC3-I ratio).
- Compare apoptosis markers (e.g., caspase-3 activation) across cell lines .
Pharmacokinetic Studies :
- Evaluate metabolic stability in microsomes to rule out differential compound degradation.
Statistical Analysis :
What in vitro and in vivo models are appropriate for evaluating the anti-inflammatory potential of this compound, considering its structural analogs?
Advanced Research Question
Experimental Design :
- In Vitro Models :
- NO Inhibition Assay : Measure nitric oxide suppression in LPS-stimulated macrophages (IC₅₀ < 10 µM in analogs) .
- COX-2 Inhibition : Use ELISA to quantify prostaglandin E₂ reduction.
- In Vivo Models :
- Carrageenan-Induced Paw Edema (Rat) : Administer 10–50 mg/kg orally; measure edema reduction at 3–6 hours post-induction .
- Hot Plate Test (Mice) : Assess central analgesic activity via latency time increases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
